Irganox 1035

Description

Properties

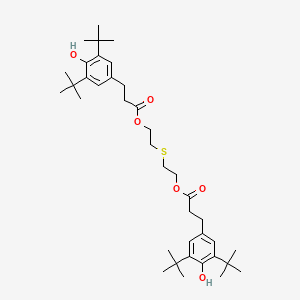

IUPAC Name |

2-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethylsulfanyl]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H58O6S/c1-35(2,3)27-21-25(22-28(33(27)41)36(4,5)6)13-15-31(39)43-17-19-45-20-18-44-32(40)16-14-26-23-29(37(7,8)9)34(42)30(24-26)38(10,11)12/h21-24,41-42H,13-20H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBJXXJYHWLXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCSCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H58O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7028011 | |

| Record name | Thiodiethylene bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7028011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid, White to off-white solid; [EPA ChAMP: Hazard Characterization] White to off-white powder, granules, or pellets; Odorless; [Great Lakes Chemical MSDS] | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-(thiodi-2,1-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid thiodi-2,1-ethanediyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

41484-35-9 | |

| Record name | Thiodiethylene bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41484-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anox 70 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041484359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-(thiodi-2,1-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiodiethylene bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7028011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOETHYLENE GLYCOL BIS(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F5OZW34JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Irganox 1035: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irganox 1035 is a high-performance, sulfur-containing phenolic antioxidant and heat stabilizer.[1][2][3][4] Its multifunctional nature, combining a sterically hindered phenolic group for primary antioxidant activity with a thioether moiety for secondary stabilization, makes it highly effective in protecting organic polymers against thermo-oxidative degradation.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and common applications of this compound, tailored for a scientific audience. It includes a summary of its quantitative properties, a description of relevant experimental evaluation techniques, and a visualization of its antioxidant mechanism.

Chemical Identity and Structure

This compound is chemically known as Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate].[1][5] The molecule features two sterically hindered phenolic units linked by a flexible thioether-containing chain. This unique structure is key to its dual-function antioxidant capability.

Key Identifiers:

-

IUPAC Name: 2-[2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyloxy]ethylsulfanyl]ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate[6]

-

CAS Number: 41484-35-9[5]

-

SMILES: CC(C)(C)c1cc(CCC(=O)OCCSCCOC(=O)CCc2cc(c(O)c(c2)C(C)(C)C)C(C)(C)C)cc(c1O)C(C)(C)C[6]

Physicochemical Properties

This compound is typically supplied as a white to off-white powder or in a granulated, free-flowing form (this compound FF).[3] It is characterized by its low volatility, resistance to extraction, and stability to light and heat.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | White to off-white powder or granules | [3] |

| Molecular Weight | 642.93 g/mol | [5][7] |

| Melting Range | 63 - 78 °C | [3][5] |

| Flash Point | 140 °C | [5] |

| Bulk Density | 0.53 - 0.63 g/mL | [5] |

| Specific Gravity | ~1.00 @ 25°C | [5] |

| Ash Content | ≤ 0.03% | [3] |

| Volatiles | ≤ 0.1% | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| Transmittance (10g/100ml Toluene) | ≥ 95% @ 425 nm; ≥ 97% @ 500 nm | [3] |

Mechanism of Action: A Dual-Function Antioxidant

This compound functions as a multifunctional stabilizer by interrupting the polymer degradation cycle at two distinct points. This dual mechanism provides comprehensive protection during high-temperature processing and over the long-term service life of the material.[1]

-

Primary Antioxidant (Radical Scavenging): The sterically hindered phenolic groups act as primary antioxidants. They donate a hydrogen atom to highly reactive peroxy radicals (ROO•) that are formed during the initial stages of oxidation. This process neutralizes the radicals, converting them into stable hydroperoxides and forming a stable, non-reactive phenoxy radical, thereby terminating the auto-oxidative chain reaction.[1]

-

Secondary Antioxidant (Hydroperoxide Decomposition): The thioether linkage in the backbone of the molecule acts as a secondary antioxidant. It decomposes the hydroperoxides (ROOH), which are formed during the primary antioxidant action, into non-radical, stable products. This prevents the hydroperoxides from breaking down into new, destructive radicals under thermal stress. This hydroperoxide decomposition is particularly effective at elevated temperatures.[1]

Applications in Industry and Research

This compound is compatible with a wide array of organic polymers. Its primary application is in the stabilization of polyolefins, particularly polyethylene (PE) and cross-linked polyethylene (XLPE) used in wire and cable insulation, where long-term thermal stability is critical.[1][2][3] It is especially effective in systems containing carbon black.[2]

Other notable applications include:

Recommended usage levels are typically in the range of 0.2% to 0.4%, depending on the polymer substrate and the performance requirements of the final application.[8][10]

Experimental Protocols for Evaluation

Evaluating the efficacy of an antioxidant like this compound involves a suite of analytical techniques designed to measure its impact on polymer stability and to quantify its presence. While specific, proprietary protocols are not publicly available, the following standard methodologies are commonly employed in research and quality control settings.

Assessment of Thermo-Oxidative Stability

These methods assess the ability of the antioxidant to protect the polymer against degradation at elevated temperatures.

-

Oxidative Induction Time (OIT): This is a primary method for determining the thermal stability of a stabilized material.

-

Principle: A sample of the stabilized polymer is heated to a high, constant temperature (e.g., 200-210°C) under a pure oxygen atmosphere within a Differential Scanning Calorimetry (DSC) instrument. The time elapsed until the onset of exothermic oxidation is measured as the OIT. A longer OIT indicates greater stabilization.

-

Typical Workflow:

-

A small, precisely weighed sample (5-10 mg) of the polymer containing this compound is placed in an open aluminum DSC pan.

-

The DSC cell is purged with an inert gas (e.g., nitrogen) while the sample is heated rapidly to the isothermal test temperature.

-

Once the temperature stabilizes, the gas is switched to pure oxygen.

-

The heat flow is monitored until a sharp exothermic peak is observed, signaling the onset of oxidation. The time from the introduction of oxygen to this onset is the OIT.

-

-

-

Melt Flow Rate (MFR) / Melt Flow Index (MFI): This technique measures changes in the polymer's viscosity after processing or aging, which correlates with degradation.

-

Principle: Polymer degradation (chain scission or cross-linking) alters its molecular weight and, consequently, its viscosity. An MFR test measures the mass of polymer that flows through a standardized die under a specific load and temperature over a set time. An increase in MFR typically suggests chain scission, while a decrease suggests cross-linking. A stable MFR value after multiple processing cycles indicates effective stabilization by the antioxidant.

-

Typical Workflow:

-

The stabilized polymer is subjected to multiple extrusion cycles to simulate processing.

-

After each cycle, a sample is placed in the heated barrel of an MFR plastometer.

-

A specified weight is applied, and the extrudate is collected over a precise time interval.

-

The collected material is weighed, and the MFR is calculated in g/10 min.

-

-

-

Thermogravimetric Analysis (TGA): TGA is used to determine the temperature at which the polymer begins to degrade and lose mass.

-

Principle: A sample is heated in a controlled atmosphere (e.g., air or oxygen) on a microbalance, and its mass is continuously monitored as a function of temperature. The onset temperature of mass loss is an indicator of thermal stability.

-

Typical Workflow:

-

A small sample of the stabilized polymer is placed in the TGA pan.

-

The sample is heated at a constant rate (e.g., 10°C/min) in an air or oxygen atmosphere.

-

The mass of the sample is recorded versus temperature to generate a thermogram. The temperature at which 5% mass loss occurs (T₅) is often used as a key data point for comparing stability.

-

-

Quantification and Migration Studies

These methods are used to determine the concentration of the antioxidant in the polymer and to assess its potential to migrate out of the material.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the quantitative analysis of non-volatile additives like this compound.

-

Principle: The antioxidant is first extracted from the polymer matrix using a suitable solvent. The resulting solution is then injected into an HPLC system. The components are separated on a column (typically a reversed-phase C18 column) and detected, most commonly by a UV detector set to a wavelength where the phenolic chromophore absorbs (e.g., ~277 nm). Quantification is achieved by comparing the peak area to that of a known standard.

-

Typical Workflow:

-

Extraction: A known mass of the polymer is dissolved in a hot solvent (e.g., xylene) and then precipitated by adding a non-solvent (e.g., methanol). This compound remains in the liquid phase. Alternatively, Soxhlet extraction or microwave-assisted extraction may be used.

-

Analysis: The extract is filtered and injected into the HPLC.

-

Detection: A UV-Vis or Diode Array Detector (DAD) is used for detection and quantification against a calibration curve. Mass Spectrometry (LC-MS) can be used for more sensitive and specific identification.

-

-

Safety and Handling

According to available safety data sheets, this compound is a stable compound under normal conditions. However, standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling the material to avoid dust formation and contact with skin and eyes. It is incompatible with strong oxidizing agents. For detailed toxicological and ecological information, users should consult the most recent Safety Data Sheet (SDS) from the supplier.

References

- 1. This compound|Sulfur-Phenolic Antioxidant|RUO [benchchem.com]

- 2. Antioxidant 1035 CAS#: 41484-35-9 [m.chemicalbook.com]

- 3. welltchem.com [welltchem.com]

- 4. explore.azelis.com [explore.azelis.com]

- 5. mychem.ir [mychem.ir]

- 6. This compound | CAS 41484-35-9 | LGC Standards [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. linchemical.com [linchemical.com]

- 9. 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid thiodi-2,1-ethanediyl ester | C38H58O6S | CID 64883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of Action of Irganox 1035 as an Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irganox 1035, chemically known as Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], is a multifunctional antioxidant that plays a crucial role in preventing the oxidative degradation of a wide range of polymeric materials. Its unique molecular structure integrates two distinct antioxidant functionalities: a sterically hindered phenolic group for primary antioxidant activity and a thioether linkage for secondary antioxidant activity. This dual-action mechanism allows this compound to effectively interrupt the auto-oxidation cycle of polymers at multiple points, providing both processing stability and long-term thermal stability. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the chemical pathways involved.

Introduction

The oxidative degradation of polymers, initiated by factors such as heat, light, and mechanical stress, leads to a deterioration of their physical and chemical properties, compromising their performance and lifespan. Antioxidants are essential additives that mitigate this degradation. This compound is a high-molecular-weight, non-discoloring antioxidant that is particularly effective in a variety of polymers, including polyolefins (polyethylene, polypropylene), styrenic copolymers, polyamides, and elastomers.[1] Its dual functionality as both a primary and secondary antioxidant makes it a versatile and efficient stabilizer.[1]

Core Mechanism of Action

This compound operates through a synergistic combination of two antioxidant mechanisms:

-

Primary Antioxidant Action (Radical Scavenging): The sterically hindered phenolic moieties in the this compound molecule act as primary antioxidants by donating a hydrogen atom to reactive free radicals (R•, ROO•). This process neutralizes the free radicals, terminating the propagation stage of the auto-oxidation chain reaction.[1][2] The resulting phenoxyl radical is stabilized by resonance and steric hindrance from the bulky tert-butyl groups, preventing it from initiating new oxidation chains.

-

Secondary Antioxidant Action (Hydroperoxide Decomposition): The thioether linkage in the backbone of the this compound molecule functions as a secondary antioxidant. It decomposes hydroperoxides (ROOH), which are unstable intermediates in the oxidation process, into stable, non-radical products such as alcohols.[1][3] This prevents the homolytic cleavage of hydroperoxides into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which would otherwise accelerate the degradation process. This hydroperoxide decomposition is particularly effective at elevated temperatures.[1]

Chemical Pathways and Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathways involved in the antioxidant action of this compound.

Primary Antioxidant Mechanism: Radical Scavenging

The sterically hindered phenol group of this compound donates a hydrogen atom to a peroxyl radical (ROO•), forming a stable hydroperoxide and a resonance-stabilized phenoxyl radical.

References

An In-depth Technical Guide to the Synthesis and Characterization of Irganox 1035

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irganox 1035, chemically known as thiodiethylene bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), is a high-molecular-weight, sterically hindered phenolic antioxidant.[1] Its unique molecular structure, which incorporates both a phenolic antioxidant moiety and a sulfur-containing synergist, classifies it as a multifunctional stabilizer.[1] This dual functionality allows it to act as both a primary antioxidant, by scavenging free radicals, and a secondary antioxidant, by decomposing hydroperoxides.[1] this compound is widely utilized in the stabilization of organic polymers, particularly in demanding applications such as polyethylene wire and cable resins, where it provides excellent long-term thermal stability.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common laboratory-scale method is the direct esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with thiodiethylene glycol.[1] An alternative industrial method described in the patent literature involves a multi-step synthesis starting from 2,6-di-tert-butylphenol.[3][4]

Method 1: Direct Esterification

This method involves the reaction between two key precursors: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and thiodiethylene glycol.[1] The reaction is an acid-catalyzed esterification, typically carried out under conditions that facilitate the removal of water to drive the equilibrium towards the product.

Experimental Protocol: Direct Esterification

-

Reactants and Reagents:

-

3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid

-

Thiodiethylene glycol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution (for washing)

-

Anhydrous magnesium sulfate (drying agent)

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (2.0 molar equivalents), thiodiethylene glycol (1.0 molar equivalent), and a catalytic amount of p-toluenesulfonic acid.

-

Add toluene to the flask to suspend the reactants.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Method 2: Multi-step Synthesis from 2,6-di-tert-butylphenol

A patent describes an alternative synthesis pathway that avoids the direct use of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid.[3][4]

Experimental Protocol: Multi-step Synthesis

-

Step 1: Synthesis of 2-chloroethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

-

Step 2: Synthesis of this compound

-

The intermediate from Step 1 is then reacted with sodium sulfide in the presence of a quaternary ammonium salt as a phase-transfer catalyst.[3]

-

This reaction yields the final product, thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate].[3] This method is reported to have a high product yield and purity, making it suitable for industrial production.[3]

-

Synthesis Pathway Diagram

Caption: Synthesis routes for this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and properties. The primary analytical techniques employed for this purpose include spectroscopic methods, thermal analysis, and chromatography.

Physicochemical Properties

| Property | Value |

| CAS Number | 41484-35-9[5][6][7] |

| Molecular Formula | C₃₈H₅₈O₆S[5][6][7] |

| Molecular Weight | 642.93 g/mol [6][7] |

| Appearance | White to off-white solid |

Spectroscopic Characterization

| Technique | Expected/Observed Data |

| ¹H NMR | Expected signals include those for the tert-butyl protons, aromatic protons, the phenolic hydroxyl proton, and the methylene protons of the propionate and thiodiethylene bridges. |

| ¹³C NMR | A ¹³C NMR spectrum is available.[5] Expected signals would correspond to the carbons of the tert-butyl groups, the aromatic rings, the carbonyl groups of the esters, and the aliphatic carbons of the bridges. |

| FT-IR | A characteristic phenolic -OH stretching band is observed around 3600 cm⁻¹.[1] Other expected bands include C-H stretching for aromatic and aliphatic groups, a strong C=O stretching for the ester groups (typically around 1735 cm⁻¹), and C-O stretching bands. |

| Mass Spec. | The NIST Mass Spectrometry Data Center reports a spectrum with a prominent peak at m/z 308.[1] In LC-MS analysis with ESI-negative mode, the deprotonated molecule [M-H]⁻ can be observed.[8] An MRM transition of m/z 660.4 > 249.1 has been used for detection in ESI-positive mode.[1] |

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal properties of this compound.

-

DSC: Can be used to determine the melting point and to study the oxidative induction time (OIT), which is a measure of the antioxidant's effectiveness.

-

TGA: Provides information on the thermal stability and decomposition profile of the compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.[1] Gel Permeation Chromatography (GPC) combined with mass spectrometry can also be utilized for analysis and impurity identification.[1][8]

Experimental Protocol: Characterization Workflow

-

Purity Assessment (HPLC):

-

Dissolve a small sample of the synthesized this compound in a suitable solvent (e.g., acetonitrile).

-

Inject the sample into an HPLC system equipped with a C18 column and a UV detector.

-

Elute with a suitable mobile phase gradient (e.g., acetonitrile/water).

-

Determine the purity by analyzing the peak area of the main component relative to any impurities.

-

-

Structural Confirmation (Spectroscopy):

-

NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.

-

FT-IR: Prepare a sample (e.g., as a KBr pellet or a thin film) and record the infrared spectrum to identify the functional groups.

-

MS: Analyze the sample using LC-MS to confirm the molecular weight and fragmentation pattern.

-

-

Thermal Properties (DSC/TGA):

-

DSC: Place a small amount of the sample in an aluminum pan and heat it under a controlled atmosphere (e.g., nitrogen or air) to determine the melting point and OIT.

-

TGA: Heat a small sample in a TGA instrument under a controlled atmosphere to determine the onset of thermal decomposition.

-

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

References

- 1. This compound|Sulfur-Phenolic Antioxidant|RUO [benchchem.com]

- 2. explore.azelis.com [explore.azelis.com]

- 3. WO2023123566A1 - Synthesis method for thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] - Google Patents [patents.google.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid thiodi-2,1-ethanediyl ester | C38H58O6S | CID 64883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | CAS 41484-35-9 | LGC Standards [lgcstandards.com]

- 8. lcms.cz [lcms.cz]

A Technical Guide to the Solubility of Irganox 1035 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Irganox 1035, a sulfur-containing phenolic antioxidant, is a crucial stabilizer in various organic materials, protecting them from thermo-oxidative degradation. Its efficacy is often contingent on its solubility in a given solvent, a critical parameter for formulation development, processing, and ensuring homogeneous distribution within a substrate. This technical guide provides an in-depth overview of the solubility of this compound, including representative data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Understanding Solubility: Data and Considerations

Table 1: Representative Solubility of Structurally Similar Hindered Phenolic Antioxidants in Common Organic Solvents at 20°C

| Solvent | Irganox 1010 Solubility ( g/100 g solution) | Irganox 1076 Solubility ( g/100 g solution) |

| Acetone | 47[1][2] | 19[3][4] |

| Chloroform | 71[1][2] | 57[3][4] |

| Methylene Chloride | 63[1][5] | Not Available |

| Toluene | 60[5] | 50[3][4] |

| Ethyl Acetate | 47[1][2] | 38[3][4] |

| n-Hexane | 0.3[1][2] | 32[3][4] |

| Ethanol | 1.5[1][2] | 1.5[3][4] |

| Methanol | 0.9[1][2] | 0.6[3][4] |

| Water | Insoluble | < 0.01[3][4] |

Disclaimer: The data presented for Irganox 1010 and Irganox 1076 is intended to serve as a proxy for estimating the solubility of this compound. Actual solubility values for this compound may vary and should be determined experimentally for precise applications.

Qualitative information suggests that this compound has slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound powder

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Screw-capped vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument for quantification.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved particles remain at equilibrium.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the bath temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Quantification: Dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC method or other appropriate analytical technique.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/100 mL, mg/mL, or mol/L.

Visualization of Key Processes

Solvent Selection Workflow for this compound

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a specific application involving this compound.

Caption: Logical workflow for selecting a suitable solvent for this compound.

References

An In-Depth Technical Guide to the Thermal Degradation Profile of Irganox 1035

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irganox 1035 is a high molecular weight, sterically hindered phenolic antioxidant that incorporates a sulfur moiety, classifying it as a multifunctional stabilizer. Its chemical name is Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate].[1] This technical guide provides a comprehensive overview of the thermal degradation profile of this compound, including its thermal stability, decomposition products, and the methodologies used for its analysis. This information is critical for its effective application in stabilizing organic materials, particularly in the pharmaceutical and drug development fields where thermal processing is a common manufacturing step.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | [1] |

| CAS Number | 41484-35-9 | [1] |

| Molecular Formula | C₃₈H₅₈O₆S | [1][2] |

| Molecular Weight | 642.9 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Range | 63-68 °C | [1] |

Thermal Degradation Profile

The thermal stability of this compound is a critical parameter for its application as a heat stabilizer. The degradation process is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Table 2: Summary of Expected TGA Data for this compound

| Parameter | Expected Value/Range | Notes |

| Onset of Decomposition (Tonset) | > 220 °C | Based on safety data sheet information. The exact onset will depend on experimental conditions such as heating rate and atmosphere. |

| Temperature of Maximum Decomposition Rate (Tmax) | 250 - 350 °C | Estimated based on data for similar hindered phenolic antioxidants. |

| Residue at 600 °C | Low (<5%) | Expected for an organic compound in an inert atmosphere. |

Differential Scanning calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC can be used to determine its melting point and its Oxidative Induction Time (OIT), which is a measure of its effectiveness as an antioxidant.

Table 3: Summary of Expected DSC Data for this compound

| Parameter | Expected Value/Range | Notes |

| Melting Point (Tm) | 63-68 °C | As reported in technical data sheets.[1] |

| Oxidative Induction Time (OIT) | Varies with temperature and conditions | OIT is a relative measure of stability and is highly dependent on the test parameters (temperature, oxygen pressure, etc.). |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the thermal properties of this compound. The following sections describe standard protocols for TGA, DSC, and Py-GC/MS analysis.

Thermogravimetric Analysis (TGA) Protocol (based on ASTM E1131)

This protocol outlines a general procedure for determining the compositional analysis of materials by thermogravimetry.[4][5]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.[4]

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve.

References

Spectroscopic Profile of Irganox 1035: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Irganox 1035, a widely used phenolic antioxidant. The information is tailored for researchers, scientists, and professionals in drug development and polymer sciences, offering a detailed look at its Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. This document is intended for research purposes only.

Introduction to this compound

This compound is a high molecular weight, sterically hindered phenolic antioxidant with a sulfur-containing moiety.[1] Its chemical name is Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate].[1] This dual-functionality allows it to act as both a primary and secondary antioxidant, effectively neutralizing free radicals and decomposing hydroperoxides.[1] It is extensively used to stabilize a variety of organic polymers against thermo-oxidative degradation, particularly in applications like polyethylene wire and cable resins.[1][2][3][4][5]

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for this compound in a structured format.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented here is a compilation from various sources.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3600 | O-H stretch (phenolic) | Strong, Sharp |

| ~2950 | C-H stretch (aliphatic) | Strong |

| ~1735 | C=O stretch (ester) | Strong |

| ~1435 | C=C stretch (aromatic) | Medium |

| ~1159 | C-O stretch | Medium |

| ~1078 | Thioether linkage | Medium |

Note: The exact peak positions may vary slightly depending on the sample preparation and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the structural integrity of this compound. While detailed spectral assignments are not publicly available in comprehensive databases, a certificate of analysis confirms that the ¹H-NMR spectrum is consistent with the expected structure.[6]

¹H-NMR (Proton NMR): Based on the chemical structure, the following proton environments are expected:

| Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ~7.0 | Singlet | Aromatic protons (Ar-H) |

| ~5.0 | Singlet | Phenolic hydroxyl proton (Ar-OH) |

| ~4.2 | Triplet | Methylene protons adjacent to ester oxygen (-O-CH₂-) |

| ~2.8 | Triplet | Methylene protons adjacent to sulfur (-S-CH₂-) |

| ~2.6 | Triplet | Methylene protons of the propionate group (-CH₂-C=O) |

| ~1.4 | Singlet | tert-Butyl protons (-C(CH₃)₃) |

Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual values may differ.

¹³C-NMR (Carbon NMR): PubChem indicates the availability of a ¹³C-NMR spectrum for this compound, though the specific chemical shifts are not provided.[7] The expected chemical shift ranges for the carbon environments are:

| Chemical Shift (ppm) Range | Assignment |

| ~172 | Ester carbonyl carbon (-C=O) |

| ~153 | Aromatic carbon attached to hydroxyl group (Ar-C-OH) |

| ~140 | Quaternary aromatic carbons attached to tert-butyl groups (Ar-C-C(CH₃)₃) |

| ~130 | Quaternary aromatic carbon of the propionate side chain |

| ~125 | Aromatic C-H carbons |

| ~63 | Methylene carbons adjacent to ester oxygen (-O-CH₂) |

| ~36 | Methylene carbon of the propionate group (-CH₂-C=O) |

| ~34 | Quaternary carbon of the tert-butyl group (-C(CH₃)₃) |

| ~31 | Methylene carbons adjacent to sulfur (-S-CH₂) |

| ~30 | Methyl carbons of the tert-butyl group (-C(CH₃)₃) |

Note: Predicted chemical shifts are based on typical values for similar functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound in a high-density polyethylene film shows a characteristic absorption peak in the UV region.[8] For analytical purposes, such as High-Performance Liquid Chromatography (HPLC), a detection wavelength of 275 nm is commonly used.[1]

| λmax (nm) | Solvent/Matrix |

| ~275-280 | High-Density Polyethylene Film |

| 275 | Acetonitrile/Water (for HPLC detection) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

FTIR Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Methodology: Attenuated Total Reflectance (ATR) or transmission mode can be used.

-

Sample Preparation:

-

ATR: A small amount of the powdered this compound sample is placed directly on the ATR crystal.

-

Transmission (Film Casting): A thin film of this compound is prepared by dissolving the sample in a suitable solvent (e.g., chloroform or trichloroethanol) and casting it onto a KBr or NaCl plate.[7] The solvent is then evaporated completely.

-

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty ATR crystal or the clean KBr/NaCl plate is recorded and subtracted from the sample spectrum.

-

NMR Spectroscopy

Objective: To elucidate the chemical structure of this compound and confirm its identity.

Methodology: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent.

-

Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for phenolic compounds.

-

Concentration: A sufficient amount of this compound is dissolved in the deuterated solvent to obtain a clear solution.

-

Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (0 ppm).

-

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H-NMR).

-

Data Acquisition (¹H-NMR):

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Appropriate for the expected chemical shift range.

-

Number of Scans: 8-16 scans.

-

-

Data Acquisition (¹³C-NMR):

-

Pulse Program: A standard proton-decoupled experiment.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: A larger number of scans is required due to the lower natural abundance of ¹³C.

-

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound.

Methodology: The absorbance of a dilute solution of this compound is measured over a range of wavelengths.

-

Sample Preparation:

-

Solvent: A UV-transparent solvent such as methanol, ethanol, or acetonitrile is used.

-

Concentration: A dilute solution is prepared to ensure that the absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Wavelength Range: Typically 200 - 400 nm.

-

Blank: The pure solvent is used as a blank to zero the instrument.

-

Procedure: The absorbance of the sample solution is scanned across the wavelength range to identify the wavelength of maximum absorbance (λmax).

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound|Sulfur-Phenolic Antioxidant|RUO [benchchem.com]

- 2. specialchem.com [specialchem.com]

- 3. specialchem.com [specialchem.com]

- 4. ulprospector.com [ulprospector.com]

- 5. explore.azelis.com [explore.azelis.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid thiodi-2,1-ethanediyl ester | C38H58O6S | CID 64883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Dual-Action Efficacy of Irganox 1035: A Technical Elucidation of the Thioether Group's Role in Polymer Stabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irganox 1035 is a highly effective antioxidant and thermal stabilizer extensively utilized in the polymer industry. Its unique molecular structure, incorporating both a sterically hindered phenolic group and a thioether linkage, imparts a synergistic, dual-action protective mechanism. This technical guide provides an in-depth exploration of the pivotal role of the thioether group in the antioxidant activity of this compound. It details the cooperative mechanism between the phenolic and thioether moieties, presents quantitative performance data, outlines key experimental evaluation protocols, and visualizes the underlying chemical pathways and workflows.

Introduction: The Challenge of Polymer Degradation

Polymers are susceptible to degradation when exposed to heat, light, and oxygen during processing and end-use. This degradation, primarily an auto-oxidative process, leads to a loss of mechanical properties, discoloration, and a reduction in the material's service life. The auto-oxidation of polymers proceeds via a free-radical chain reaction, which can be broadly categorized into three stages: initiation, propagation, and termination.

Antioxidants are crucial additives that interrupt this degradation cycle. They are typically classified as primary or secondary antioxidants based on their mechanism of action. Primary antioxidants are radical scavengers that donate a hydrogen atom to neutralize peroxy radicals, thus terminating the propagation stage. Secondary antioxidants, often referred to as hydroperoxide decomposers, convert hydroperoxides into stable, non-radical products, preventing them from breaking down into new radicals.

This compound stands out as a multifunctional antioxidant that combines both primary and secondary antioxidant capabilities within a single molecule.[1][2][3][4] This is achieved through the presence of a sterically hindered phenolic group and a thioether group, respectively.

The Synergistic Antioxidant Mechanism of this compound

The remarkable efficacy of this compound stems from the synergistic interplay between its phenolic and thioether components. This dual-functionality provides comprehensive protection against thermo-oxidative degradation.[5][6]

The Role of the Phenolic Group: Primary Antioxidant Action

The sterically hindered phenolic moiety in this compound acts as the first line of defense against polymer degradation. It functions as a classic primary antioxidant by donating a hydrogen atom to reactive peroxy radicals (ROO•), which are key propagators of the oxidation chain reaction. This process is illustrated in the following diagram:

Caption: Primary antioxidant mechanism of the phenolic group in this compound.

This reaction terminates the propagation of the radical chain, preventing further degradation of the polymer. The resulting phenoxy radical is sterically hindered and resonance-stabilized, making it relatively unreactive and unable to initiate new oxidation chains.

The Crucial Role of the Thioether Group: Secondary Antioxidant Action

While the phenolic group effectively scavenges free radicals, the formation of hydroperoxides (ROOH) is an unavoidable consequence of the primary antioxidant action. These hydroperoxides are thermally unstable and can decompose to form highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which can re-initiate the degradation process. This is where the thioether group of this compound plays its critical role as a secondary antioxidant.

The sulfur atom in the thioether linkage acts as a hydroperoxide decomposer, converting unstable hydroperoxides into stable, non-radical products, primarily alcohols. This process is particularly effective at the elevated temperatures often encountered during polymer processing and end-use. The general mechanism is as follows:

Caption: Secondary antioxidant mechanism of the thioether group in this compound.

The thioether is oxidized to a sulfoxide, and subsequently to a sulfone, in the process of decomposing multiple hydroperoxide molecules. This catalytic decomposition of hydroperoxides is a key feature that contributes to the long-term thermal stability of polymers stabilized with this compound.

The Synergistic Pathway

The combined action of the phenolic and thioether groups creates a highly efficient and robust stabilization system. The phenolic group immediately neutralizes propagating radicals, while the thioether group "cleans up" the by-product hydroperoxides, preventing them from causing further damage. This synergistic relationship is visualized below:

Caption: Synergistic antioxidant pathway of this compound.

Quantitative Performance Data

The effectiveness of this compound in stabilizing polymers can be quantified through various analytical techniques. The following tables summarize typical performance data, demonstrating the impact of this compound on key polymer properties.

Table 1: Effect of this compound on the Oxidative Induction Time (OIT) of Polyethylene

| Stabilizer System | Concentration (wt%) | OIT at 200°C (minutes) |

| Unstabilized PE | 0 | < 1 |

| This compound | 0.1 | 25 |

| This compound | 0.2 | 45 |

| This compound | 0.3 | 60 |

Note: Data are representative and can vary based on the specific grade of polyethylene and test conditions.

Table 2: Retention of Mechanical Properties of Polypropylene After Oven Aging at 150°C

| Stabilizer System | Concentration (wt%) | Tensile Strength Retention after 500h (%) | Elongation at Break Retention after 500h (%) |

| Unstabilized PP | 0 | < 10 | < 5 |

| This compound | 0.2 | 85 | 70 |

| Phenolic AO only | 0.1 | 50 | 40 |

| Thioether AO only | 0.1 | 30 | 25 |

Note: Data are illustrative of the synergistic effect and actual values depend on the specific polymer and aging conditions.

Table 3: Melt Flow Index (MFI) Stability of High-Density Polyethylene (HDPE) After Multiple Extrusions

| Stabilizer System | Concentration (wt%) | MFI (g/10 min) - 1st Pass | MFI (g/10 min) - 3rd Pass | MFI (g/10 min) - 5th Pass |

| Unstabilized HDPE | 0 | 0.30 | 0.85 | 1.50 |

| This compound | 0.2 | 0.31 | 0.35 | 0.40 |

Note: MFI measured at 190°C/2.16 kg. A smaller increase in MFI indicates better stabilization against chain scission.

Experimental Protocols

The performance of this compound is evaluated using standardized testing methodologies. Below are detailed protocols for key experiments.

Oxidative Induction Time (OIT) - ASTM D3895

Objective: To determine the thermal stability of a stabilized polymer material.

Methodology:

-

A small sample (5-10 mg) of the polymer is placed in an open aluminum pan.

-

The sample is heated in a Differential Scanning Calorimeter (DSC) under an inert nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polyethylene).

-

Once the temperature has stabilized, the atmosphere is switched from nitrogen to oxygen.

-

The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

Caption: Experimental workflow for Oxidative Induction Time (OIT) measurement.

Oven Aging

Objective: To assess the long-term thermal stability of a polymer by monitoring changes in its physical properties after prolonged exposure to elevated temperatures.

Methodology:

-

Prepare standardized test specimens (e.g., tensile bars) of the stabilized polymer.

-

Measure the initial mechanical properties (e.g., tensile strength, elongation at break) of unaged specimens.

-

Place the specimens in a forced-air circulating oven at a specified temperature (e.g., 150°C for polypropylene).

-

Remove sets of specimens at predetermined time intervals.

-

After cooling to room temperature, measure the mechanical properties of the aged specimens.

-

Calculate the retention of properties as a percentage of the initial values.

Melt Flow Index (MFI) - ASTM D1238

Objective: To measure the ease of flow of a molten polymer, which is an indirect measure of its molecular weight.

Methodology:

-

A specified amount of the polymer is loaded into the heated barrel of a melt flow indexer.

-

The polymer is heated to a specified temperature (e.g., 190°C for polyethylene).

-

A standard weight is applied to a piston, which extrudes the molten polymer through a die of a specific diameter.

-

The extrudate is collected over a set period, and its weight is measured.

-

The MFI is calculated in grams of polymer extruded per 10 minutes.

Conclusion

The thioether group in this compound is integral to its high-performance antioxidant capabilities. By working in synergy with the sterically hindered phenolic group, it provides a comprehensive stabilization mechanism that involves both radical scavenging and hydroperoxide decomposition. This dual-action approach is particularly effective in protecting polymers from thermo-oxidative degradation during high-temperature processing and throughout their service life. The quantitative data and experimental protocols presented in this guide underscore the significant contribution of the thioether moiety to the overall performance of this compound as a leading polymer stabilizer.

References

CAS number 41484-35-9 chemical information

An In-Depth Technical Guide to AR-A014418 (CAS Number: 487021-52-3): A Selective GSK-3β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-A014418 is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1][2][3] GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, apoptosis, and neuronal function.[4][5] Its dysregulation has been linked to various pathologies such as Alzheimer's disease, bipolar disorder, and cancer.[4][5] AR-A014418 serves as a critical research tool for elucidating the physiological and pathological roles of GSK-3β.[5] This document provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to AR-A014418.

Chemical Information

| Property | Value | Reference(s) |

| CAS Number | 487021-52-3 | [1][2][6] |

| IUPAC Name | 1-[(4-methoxyphenyl)methyl]-3-(5-nitro-1,3-thiazol-2-yl)urea | [4][7] |

| Synonyms | AR-A 014418, GSK-3β Inhibitor VIII | [1][3][8] |

| Molecular Formula | C₁₂H₁₂N₄O₄S | [4][9] |

| Molecular Weight | 308.31 g/mol | [6][8] |

| Appearance | Solid | [7] |

| Solubility | Soluble in DMSO (>15.4 mg/mL or 100 mM), sparingly soluble in ethanol, and insoluble in water. | [4][6] |

| SMILES | COC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)--INVALID-LINK--[O-] | [6][7] |

| InChI Key | YAEMHJKFIIIULI-UHFFFAOYSA-N | [6][7] |

Biological Activity and Mechanism of Action

AR-A014418 is a highly selective inhibitor of GSK-3, demonstrating competitive inhibition with respect to ATP.[1][3][5] It shows significantly less activity against other kinases, including cdk2 and cdk5, making it a specific tool for studying GSK-3-mediated pathways.[5][6]

Quantitative Biological Data

| Parameter | Target | Value | Assay Conditions | Reference(s) |

| IC₅₀ | GSK-3β | 104 ± 27 nM | Cell-free assay with recombinant human GSK-3β. | [1][3][5] |

| Kᵢ | GSK-3β | 38 nM | Cell-free assay, competitive inhibition with ATP. | [1][3][5] |

| IC₅₀ | Tau Phosphorylation (Ser-396) | 2.7 µM | 3T3 fibroblasts stably expressing human four-repeat tau protein. | [1][2] |

| IC₅₀ | cdk2 | > 100 µM | Cell-free kinase assay. | [5][6] |

| IC₅₀ | cdk5 | > 100 µM | Cell-free kinase assay. | [5][6] |

Signaling Pathway

AR-A014418 exerts its effects by inhibiting GSK-3β, a key downstream component of multiple signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways. In the absence of inhibitory signals, GSK-3β is constitutively active and phosphorylates a wide range of substrates, often marking them for degradation. Inhibition of GSK-3β by AR-A014418 leads to the dephosphorylation and stabilization of these substrates, such as β-catenin and Tau.

Caption: GSK-3β signaling and inhibition by AR-A014418.

Experimental Protocols

Preparation of Stock Solutions

AR-A014418 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[10]

-

To prepare a 10 mM stock solution: Dissolve 3.08 mg of AR-A014418 (MW: 308.31 g/mol ) in 1 mL of DMSO.[8]

-

Storage: The stock solution can be stored at -20°C for several months or at -80°C for up to a year.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Cell Viability (MTT) Assay

This protocol is adapted from studies investigating the effect of AR-A014418 on neuroblastoma cell growth.[11]

-

Cell Seeding: Plate cells (e.g., NGP, SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of AR-A014418 in a complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Replace the medium in the wells with the medium containing various concentrations of AR-A014418 or a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot Analysis for Protein Phosphorylation

This protocol is a general guideline based on the analysis of GSK-3 substrates.[11]

-

Cell Lysis: After treatment with AR-A014418, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the protein of interest (e.g., phospho-GSK-3β (Ser9), total GSK-3β, phospho-Tau (Ser396), total Tau, β-catenin) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane several times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay

This protocol is based on the characterization of AR-A014418's inhibitory activity.[5]

-

Reaction Mixture: Prepare a reaction mixture containing recombinant human GSK-3β, a suitable substrate (e.g., a synthetic peptide), and a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of AR-A014418 or a vehicle control to the reaction mixture.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection: Separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper) and quantify the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of AR-A014418 and determine the IC₅₀ value.

Experimental Workflow Visualization

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AR-A 014418 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]

- 7. AR-A014418, GSK-3 inhibitor (CAS 487021-52-3) | Abcam [abcam.com]

- 8. invivochem.net [invivochem.net]

- 9. AR A014418 | CAS 487021-52-3 | GSK-3 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

Molecular weight and formula of Irganox 1035

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irganox 1035 is a high-performance, sulfur-containing phenolic antioxidant and heat stabilizer.[1][2][3][4] It is primarily utilized in the stabilization of organic polymers, particularly in applications demanding robust protection against thermo-oxidative degradation.[1][5] Its chemical name is 2,2'-Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate].[5] This technical guide provides a comprehensive overview of the molecular and physical properties of this compound.

Core Molecular and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below, offering a clear comparison of its fundamental properties.

| Property | Value | Unit |

| Molecular Formula | C38H58O6S | |

| Molecular Weight | 642.93 | g/mol |

| Melting Point | 63 - 78 | °C |

| Flash Point | 140 | °C |

| Density | ~1.1 | g/cm³ |

| Bulk Density | 0.53 - 0.63 | g/ml |

Note: The data presented is compiled from various technical sources.[5][6]

Chemical Structure and Identification

| Identifier | Value |

| CAS Number | 41484-35-9 |

| IUPAC Name | 2-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethylsulfanyl]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |

Applications and Functionality

This compound is extensively used as a primary antioxidant in a variety of polymers, including polyolefins (polyethylene, polypropylene), elastomers, adhesives, and synthetic fibers.[5][7] Its principal function is to interrupt the degradation cycle initiated by heat and oxygen. The sterically hindered phenolic groups within its structure act as radical scavengers, neutralizing free radicals that would otherwise lead to polymer chain scission and loss of physical properties. The sulfur-containing moiety contributes to its overall stabilizing performance.

Logical Workflow: Antioxidant Mechanism of this compound

The following diagram illustrates the fundamental mechanism by which this compound protects polymers from thermo-oxidative degradation.

Caption: Protective mechanism of this compound against polymer degradation.

Experimental Protocols

Detailed experimental protocols for evaluating the performance of antioxidants like this compound typically involve accelerated aging tests under controlled temperature and atmospheric conditions. Standard methodologies include:

-

Oven Aging: Polymer samples containing varying concentrations of this compound are placed in a high-temperature oven. The physical and chemical properties (e.g., tensile strength, elongation at break, color change) are measured at regular intervals to determine the rate of degradation.

-

Melt Flow Index (MFI) Measurement: The MFI of a polymer is a measure of its ease of flow when molten. This test is used to assess the degree of polymer chain scission caused by degradation. A stable MFI over time indicates effective stabilization by the antioxidant.

-

Oxidative Induction Time (OIT): This is determined using Differential Scanning Calorimetry (DSC). A sample is heated to a specific temperature in an inert atmosphere, after which the atmosphere is switched to oxygen. The time taken for the onset of exothermic oxidation is the OIT, which is a measure of the antioxidant's effectiveness.

Note: Specific test conditions (temperature, time, atmosphere) are dependent on the polymer type and the end-use application.

References

Methodological & Application

Application Notes and Protocols: Irganox 1035 for Polyethylene Stabilization in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irganox 1035 is a high molecular weight, sulfur-containing phenolic antioxidant that provides excellent processing and long-term thermal stability to a variety of polymers, most notably polyethylene.[1][2] Its unique structure, incorporating both a sterically hindered phenol and a thioether moiety, allows it to act as a bifunctional stabilizer, deactivating free radicals and decomposing hydroperoxides.[2] This dual functionality makes it particularly effective in demanding applications such as wire and cable insulation, pipes, and automotive components where long-term heat aging resistance is critical.[2][3] These application notes provide detailed protocols for evaluating the performance of this compound in polyethylene, focusing on key analytical techniques used in research and development.

Mechanism of Action: Polyethylene Stabilization

Polyethylene, during processing and end-use, is susceptible to thermo-oxidative degradation, a free-radical chain reaction initiated by heat, shear, and residual catalyst. This degradation leads to a loss of mechanical properties, discoloration, and a decrease in the material's overall lifespan. This compound interrupts this degradation cycle through a classic hindered phenolic antioxidant mechanism. The phenolic hydroxyl group donates a hydrogen atom to reactive peroxy radicals, neutralizing them and preventing further propagation of the degradation chain. The resulting phenoxy radical is stabilized by resonance and steric hindrance, preventing it from initiating new degradation chains.

Figure 1: Simplified signaling pathway of polyethylene degradation and stabilization by a hindered phenolic antioxidant like this compound.

Experimental Protocols

The following protocols outline the key experimental procedures for evaluating the effectiveness of this compound in polyethylene.

Sample Preparation: Compounding of Stabilized Polyethylene

Objective: To homogeneously incorporate this compound into a polyethylene matrix.

Materials:

-

Polyethylene (PE) resin (e.g., High-Density Polyethylene - HDPE, Low-Density Polyethylene - LDPE)

-

This compound powder

-

Internal mixer (e.g., Brabender or Haake type) or a twin-screw extruder

Protocol:

-

Pre-dry the polyethylene resin to remove any moisture.

-

Accurately weigh the polyethylene resin and the desired concentration of this compound (e.g., 0.1%, 0.2%, 0.3% by weight). For a control sample, process the polyethylene without any antioxidant.

-

For comparative studies, prepare samples with other antioxidants at the same concentration.

-

If using an internal mixer, set the mixing temperature and rotor speed appropriate for the polyethylene grade (e.g., 160-180°C for HDPE).

-

Add the polyethylene resin to the preheated mixer and allow it to melt and flux.

-

Once the polymer is molten, add the weighed amount of this compound.

-

Mix for a sufficient time to ensure homogeneous dispersion (typically 5-10 minutes).

-

If using a twin-screw extruder, pre-blend the polyethylene and this compound, and then feed the mixture into the extruder with a set temperature profile (e.g., 160-200°C for HDPE).

-

Collect the compounded material and allow it to cool.

-

For analytical testing, compression mold the compounded material into plaques of the required thickness (e.g., 1 mm for MFI testing, 0.5 mm for OIT testing) according to ASTM D4703.

Oxidative Induction Time (OIT) Analysis

Objective: To determine the resistance of the stabilized polyethylene to oxidative degradation at an elevated temperature. A longer OIT indicates better thermal stability.

Standard Method: ASTM D3895 or ISO 11357-6.[4][5]

Apparatus: Differential Scanning Calorimeter (DSC)

Protocol:

-

Calibrate the DSC instrument for temperature and heat flow.

-

Cut a small, uniform disc (approximately 5-10 mg) from the compression-molded plaque.

-

Place the sample in an open aluminum DSC pan. An empty open aluminum pan will be used as the reference.

-

Place the sample and reference pans into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min under the nitrogen atmosphere.

-

Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min).

-

Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).

-

The onset of oxidation is determined by the intersection of the baseline with the tangent of the exothermic peak.

Melt Flow Index (MFI) Analysis

Objective: To measure the ease of flow of the molten polyethylene. A stable MFI after processing or aging indicates good melt stability provided by the antioxidant.

Standard Method: ASTM D1238 or ISO 1133.[6][7][8]

Apparatus: Melt Flow Indexer (Extrusion Plastometer)

Protocol:

-

Set the temperature of the melt flow indexer barrel to the standard temperature for the polyethylene grade being tested (e.g., 190°C for most PEs).[7]

-

Select the appropriate load (piston and weight) according to the material specification (e.g., 2.16 kg for many polyethylene grades).[7]

-

Charge the barrel with 4-6 grams of the compounded polyethylene pellets or granules.

-

Allow the material to preheat in the barrel for a specified time (typically 5 minutes) to reach thermal equilibrium.[6]

-

Place the piston with the selected weight onto the molten polymer in the barrel.

-

Allow the molten polymer to extrude through the die.

-

After a steady flow is established, collect timed extrudates (e.g., for 1 minute).

-

Weigh the collected extrudates.

-

Calculate the Melt Flow Index in grams per 10 minutes (g/10 min).

Color Stability Assessment

Objective: To evaluate the ability of this compound to prevent discoloration of polyethylene during processing and thermal aging.

Apparatus: Spectrophotometer or Colorimeter

Protocol:

-

Use the compression-molded plaques prepared in the sample preparation step.

-

Measure the initial color of the plaques using a spectrophotometer, recording the CIE Lab* values.

-

Subject the plaques to accelerated aging in a circulating air oven at an elevated temperature (e.g., 110°C) for a specified duration (e.g., 24, 48, 96 hours).

-

At each time interval, remove the plaques and allow them to cool to room temperature.

-

Measure the color of the aged plaques using the spectrophotometer.

-

Calculate the change in color (ΔE*) and the yellowness index (YI) to quantify the degree of discoloration.

Data Presentation

The following tables present illustrative data for the performance of this compound in HDPE, demonstrating how to structure and present experimental results.

Table 1: Oxidative Induction Time (OIT) of HDPE Stabilized with Different Antioxidants

| Sample | Antioxidant Concentration (wt%) | OIT at 200°C (minutes) |

| Unstabilized HDPE | 0 | < 5 |

| HDPE + this compound | 0.1 | 45 |

| HDPE + this compound | 0.2 | 85 |

| HDPE + this compound | 0.3 | 120 |

| HDPE + Antioxidant X | 0.2 | 70 |

Table 2: Melt Flow Index (MFI) of HDPE After Multiple Extrusions

| Sample | Antioxidant Concentration (wt%) | MFI (190°C/2.16 kg) after 1st Pass (g/10 min) | MFI (190°C/2.16 kg) after 3rd Pass (g/10 min) | % Change in MFI |

| Unstabilized HDPE | 0 | 0.85 | 1.50 | +76% |

| HDPE + this compound | 0.2 | 0.82 | 0.88 | +7% |

| HDPE + Antioxidant X | 0.2 | 0.83 | 0.95 | +14% |

Table 3: Color Stability of HDPE After Thermal Aging at 110°C

| Sample | Antioxidant Concentration (wt%) | Yellowness Index (YI) - Initial | Yellowness Index (YI) - After 96 hours | ΔYI |

| Unstabilized HDPE | 0 | 1.2 | 8.5 | 7.3 |

| HDPE + this compound | 0.2 | 1.5 | 2.8 | 1.3 |

| HDPE + Antioxidant X | 0.2 | 1.4 | 3.5 | 2.1 |

Experimental Workflow

The following diagram illustrates the logical flow of experiments for evaluating the performance of this compound in polyethylene.

References

- 1. Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. preprints.org [preprints.org]

- 4. A Comparison of the Efficacy of Various Antioxidants on the Oxidative Stability of Irradiated Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. publications.aston.ac.uk [publications.aston.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Effects of Thermal Aging on Molar Mass of Ultra-High Molar Mass Polyethylene Fibers [mdpi.com]

Application Notes and Protocols: The Use of Irganox 1035 in Hot Melt Adhesive Formulations

For Researchers, Scientists, and Drug Development Professionals